

Technical Guide: (2R)-3-Amino-2-fluoropropanoic acid-13C3

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Compound of Interest

Compound Name: (2R)-3-Amino-2-fluoropropanoic acid-13C3

Cat. No.: B12412417

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CAS Number: 1217608-72-4

Alternate Names: (R)- α -Fluoro- β -alanine-13C3, (R)-3-Amino-2-fluoropropanoic Acid-13C3

Introduction

(2R)-3-Amino-2-fluoropropanoic acid-13C3 is a stable isotope-labeled derivative of (2R)-3-Amino-2-fluoropropanoic acid, a key metabolite in the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU). Due to its isotopic labeling, this compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of 5-FU and its metabolites in complex biological matrices. Its application is critical for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of 5-FU to optimize cancer chemotherapy and minimize toxicity.

Physicochemical Properties

A summary of the key physicochemical properties for **(2R)-3-Amino-2-fluoropropanoic acid-13C3** is provided in the table below.

Property	Value
CAS Number	1217608-72-4
Molecular Formula	(¹³ C) ₃ H ₆ FNO ₂
Molecular Weight	110.06 g/mol
Appearance	Solid
Stereochemistry	(2R)
Isotopic Enrichment	Typically >98% for ¹³ C

Role in 5-Fluorouracil Catabolism

Over 80% of administered 5-FU is catabolized in the liver via a three-step enzymatic pathway, ultimately leading to the formation of (2R)-3-Amino-2-fluoropropanoic acid, also known as α-fluoro-β-alanine (FBAL). This pathway is crucial as it significantly influences the bioavailability and toxicity of 5-FU. The use of **(2R)-3-Amino-2-fluoropropanoic acid-13C3** allows for precise tracking and quantification of this metabolic route.

The catabolic pathway of 5-fluorouracil is depicted in the following diagram:



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Figure 1: 5-Fluorouracil Catabolic Pathway

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **(2R)-3-Amino-2-fluoropropanoic acid-13C3** is not readily found in the scientific literature, as it is primarily available from commercial suppliers specializing in isotopically labeled compounds. However, the synthesis would logically involve the use of ¹³C-labeled precursors. General strategies for the enantioselective synthesis of analogous β-fluoro amines often employ methods such as the

fluorination of chiral precursors or the use of chiral catalysts to control stereochemistry. The introduction of the three ^{13}C atoms would likely be achieved by starting with a fully ^{13}C -labeled three-carbon building block.

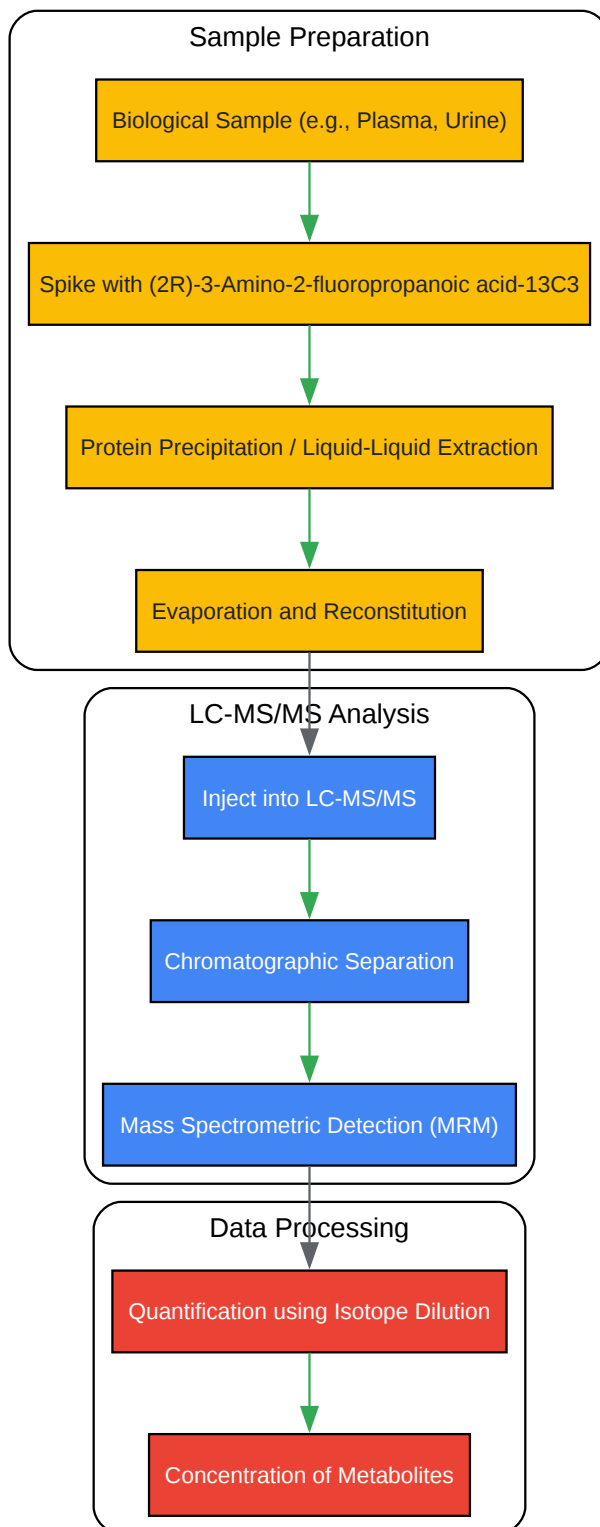
Applications and Experimental Protocols

The primary application of **(2R)-3-Amino-2-fluoropropanoic acid- $^{13}\text{C}_3$** is as an internal standard in stable isotope dilution mass spectrometry for the quantification of endogenous FBAL and other 5-FU metabolites. This is crucial for therapeutic drug monitoring and pharmacokinetic studies.

General Experimental Workflow for Quantification of 5-FU Metabolites

A typical workflow for the analysis of 5-FU metabolites in biological samples using **(2R)-3-Amino-2-fluoropropanoic acid- $^{13}\text{C}_3$** as an internal standard is outlined below.

General Workflow for 5-FU Metabolite Quantification

[Click to download full resolution via product page](#)**Figure 2:** Workflow for 5-FU Metabolite Analysis

Detailed Experimental Protocol: LC-MS/MS Quantification in Plasma

The following provides a representative protocol for the quantification of 5-FU and its metabolites in human plasma.

5.2.1. Sample Preparation

- To 100 μL of human plasma, add 10 μL of a working solution of **(2R)-3-Amino-2-fluoropropanoic acid- $^{13}\text{C}_3$** (concentration to be optimized based on expected analyte levels, e.g., 1 $\mu\text{g}/\text{mL}$ in methanol).
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.

5.2.2. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis.

Parameter	Typical Value
LC Column	HILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for separation of polar metabolites
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode	Multiple Reaction Monitoring (MRM)

5.2.3. MRM Transitions

The specific MRM transitions for the analyte and the internal standard need to be optimized on the mass spectrometer. An example is provided below.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
(2R)-3-Amino-2-fluoropropanoic acid (FBAL)	$[M+H]^+$ or $[M-H]^-$	To be determined
(2R)-3-Amino-2-fluoropropanoic acid- $^{13}C_3$	$[M+H]^+$ or $[M-H]^-$	To be determined

Data Presentation and Analysis

The use of a stable isotope-labeled internal standard like **(2R)-3-Amino-2-fluoropropanoic acid- $^{13}C_3$** allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. The concentration of the endogenous analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the internal

standard, using a calibration curve prepared with known concentrations of the unlabeled standard.

Conclusion

(2R)-3-Amino-2-fluoropropanoic acid-13C3 is an essential analytical tool for researchers and clinicians working with the anticancer drug 5-fluorouracil. Its use as an internal standard in mass spectrometry-based methods enables reliable and accurate quantification of 5-FU metabolites, which is critical for understanding the drug's pharmacology, improving therapeutic efficacy, and enhancing patient safety. This technical guide provides a comprehensive overview of its properties, biological relevance, and application in a research and clinical setting.

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